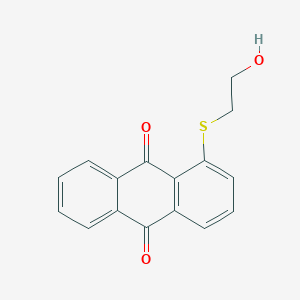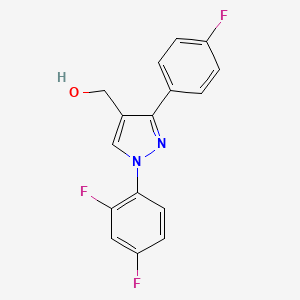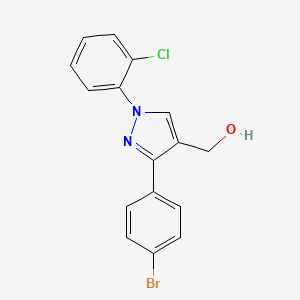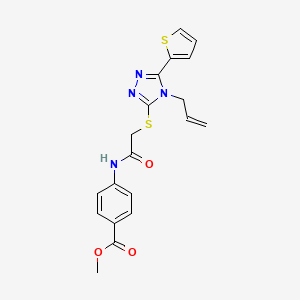
1-(2-Hydroxyethylsulfanyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethylsulfanyl)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, commonly known as anthraquinone. This compound features a hydroxyethylsulfanyl group attached to the anthracene core, which is a polycyclic aromatic hydrocarbon. Anthraquinone derivatives are widely recognized for their applications in various industries, including dyes, paper production, and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 1-(2-Hydroxyethylsulfanyl)anthracene-9,10-dione typically involves the introduction of the hydroxyethylsulfanyl group to the anthraquinone core. One common method is through the reaction of anthraquinone with 2-mercaptoethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Analyse Chemischer Reaktionen
1-(2-Hydroxyethylsulfanyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the quinone structure to a hydroquinone form.
Substitution: The hydroxyethylsulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethylsulfanyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes and pigments, leveraging its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyethylsulfanyl)anthracene-9,10-dione involves its interaction with biological molecules. The hydroxyethylsulfanyl group can form hydrogen bonds and interact with various enzymes and receptors. The anthraquinone core can undergo redox reactions, influencing cellular processes. These interactions can lead to the modulation of molecular pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxyethylsulfanyl)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
- 1-Hydroxyanthraquinone
- 2-Methoxyanthraquinone
- 9,10-Diphenylanthracene
These compounds share the anthraquinone core but differ in their substituents, which influence their chemical and biological properties.
Eigenschaften
CAS-Nummer |
7475-31-2 |
|---|---|
Molekularformel |
C16H12O3S |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
1-(2-hydroxyethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12O3S/c17-8-9-20-13-7-3-6-12-14(13)16(19)11-5-2-1-4-10(11)15(12)18/h1-7,17H,8-9H2 |
InChI-Schlüssel |
QYSVUSQKQPJQRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)SCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Octadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12010804.png)




![5-(4-chlorophenyl)-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12010835.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010838.png)


![2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12010863.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12010878.png)
![5-(4-chlorophenyl)-4-{[(1E,2Z)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010883.png)

![3-Ethyl-2-((3-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12010900.png)
